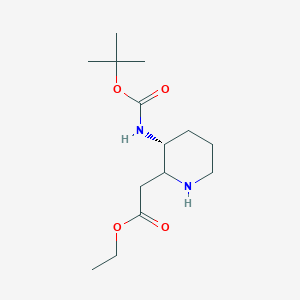
N-(Piperidin-4-ylmethyl)thiophene-3-carboxamide hydrochloride
Vue d'ensemble
Description
N-(Piperidin-4-ylmethyl)thiophene-3-carboxamide hydrochloride (NPTCH) is a novel piperidine-based compound that has been widely studied for its potential applications in various scientific fields. It is a highly potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), a key enzyme involved in the synthesis of prostaglandins, which play a role in inflammation and other physiological processes. NPTCH has been extensively studied for its pharmacological properties, including its ability to modulate the activity of various enzymes and receptors, as well as its ability to modulate the expression of various genes. This review will provide an overview of the synthesis method of NPTCH, its scientific research applications, its mechanism of action, its biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Applications De Recherche Scientifique
Synthesis and Evaluation as Potential Therapeutic Agents
The compound has been synthesized and evaluated for its potential therapeutic applications, particularly as an antipsychotic agent. Heterocyclic analogues, including thiophene carboxamides, were prepared and assessed for their binding affinity to dopamine and serotonin receptors, as well as their in vivo activity in models predictive of antipsychotic activity. Notably, certain derivatives exhibited potent activities, suggesting their potential as backup compounds for further evaluation in antipsychotic drug development (Norman et al., 1996).
Receptor Antagonism Studies
The compound's structural derivatives have been explored for their role as urotensin-II receptor antagonists. Studies have shown that benzo[b]thiophene-2-carboxamide derivatives, bearing an N-(1-(3-bromo-4-(piperidin-4-yloxy)benzyl)piperidin-4-yl) group, exhibit potent UT receptor binding affinities. This research demonstrates the importance of specific structural features in modulating receptor interactions, offering insights into the design of novel receptor antagonists (Lim et al., 2016).
Molecular Structure and Interactions
Investigations into the electronic structure, synthesis, and molecular interactions of thiophene carboxamide derivatives have provided valuable information on their chemical properties. Studies on compounds like (S)-6-oxo-1-(thiophen-2-ylmethyl)piperidine-2-carboxylic acid have elucidated their crystalline structures and highlighted significant hydrogen bonding and weak interactions contributing to their stability and potential biological interactions (Vrabel et al., 2014).
Fluorescent Sensor Development
The compound has also found applications in the development of fluorescent sensors. Derivatives of thiophene hydrochloride have been synthesized and utilized as highly sensitive and selective optical sensors for metal ions in aqueous solutions. These sensors demonstrate unique emission characteristics upon interaction with specific ions, showcasing their potential in environmental monitoring and biochemical assays (Wang et al., 2014).
Antimicrobial Activity
Research on thiophene carboxamide derivatives has extended into the antimicrobial domain. Studies have assessed the antimicrobial efficacy of these compounds, revealing their potential in combating microbial infections. Through structural modification and evaluation, researchers aim to optimize these compounds for higher efficacy and lower toxicity, contributing to the development of new antimicrobial agents (Cakmak et al., 2022).
Propriétés
IUPAC Name |
N-(piperidin-4-ylmethyl)thiophene-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS.ClH/c14-11(10-3-6-15-8-10)13-7-9-1-4-12-5-2-9;/h3,6,8-9,12H,1-2,4-5,7H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIMWILCOFKRHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC(=O)C2=CSC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671615 | |
| Record name | N-[(Piperidin-4-yl)methyl]thiophene-3-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185314-53-7 | |
| Record name | N-[(Piperidin-4-yl)methyl]thiophene-3-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3-[(2-Methyl-5-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1418716.png)
